molecular formula C17H18N4O B2444431 N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-01-3

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2444431
CAS No.: 2034584-01-3
M. Wt: 294.358
InChI Key: NYCRZAIACHXEAE-UHFFFAOYSA-N
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Description

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Although highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The structure-activity relationship investigation identified N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide as a promising compound, with higher in vitro inhibitory potency than allopurinol .

Scientific Research Applications

Pharmacokinetics and Metabolism

One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, providing insights into its pharmacokinetics in humans. This compound was extensively metabolized, and its elimination occurred primarily via feces, with only a minor fraction excreted unchanged in urine. The study highlighted the compound's metabolism through oxidation and subsequent rearrangement, with specific metabolites identified as principal circulating components (Renzulli et al., 2011).

Therapeutic Potential in Neurological Disorders

Another area of research explored the therapeutic potential of compounds affecting the N-methyl-d-aspartate receptor (NMDAR) for treating schizophrenia. Enhancing NMDAR-mediated neurotransmission represents a novel treatment approach, and the study suggested that sodium benzoate, a d-amino acid oxidase inhibitor, significantly improved symptoms and neurocognition in patients with chronic schizophrenia, indicating a promising approach for new drug development targeting similar pathways (Lane et al., 2013).

Diagnostic and Treatment Strategies in Cancer

Research on the combination of chemotherapy agents for treating soft tissue sarcomas highlighted the influence of adding imidazole carboxamide to adriamycin, improving response rates. This suggests that compounds affecting DNA repair mechanisms or enhancing the efficacy of chemotherapy could offer benefits in cancer treatment strategies, underscoring the importance of exploring combination therapies (Borden et al., 1987).

Future Directions

Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are largely influenced by the indole and imidazole moieties. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, imidazole derivatives show a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Cellular Effects

It is known that indole derivatives can have a significant impact on various types of cells and cellular processes . For instance, certain indole derivatives have been found to exhibit cytotoxic activity against human liver, breast, and colon cell lines .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Similarly, imidazole derivatives have been found to inhibit tubulin polymerization, inducing cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, with some compounds demonstrating long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with different dosages .

Metabolic Pathways

It is known that indole derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles .

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(11-5-6-15-16(7-11)21-10-20-15)19-9-12-8-18-14-4-2-1-3-13(12)14/h1-4,8,10-11,18H,5-7,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCRZAIACHXEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CNC4=CC=CC=C43)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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